Spiro[1,3-benzodioxole-2,1'-cyclopentane]
Description
Spiro[1,3-benzodioxole-2,1'-cyclopentane] is a bicyclic spiro compound characterized by a 1,3-benzodioxole moiety (a benzene ring fused with a dioxole ring) connected via a spiro junction to a cyclopentane ring. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol. The spiro architecture introduces steric strain due to the orthogonal arrangement of the two rings, influencing its reactivity and physical properties .
This compound and its derivatives have garnered attention in medicinal chemistry and materials science. For example, a derivative, 7-[2-(3,5-dichloro-4-pyridyl)-1-oxoethyl]-4-methoxy-spiro[1,3-benzodioxole-2,1'-cyclopentane], has been investigated as a therapeutic agent for neutrophilic inflammation-associated lung diseases, such as chronic obstructive pulmonary disease (COPD) .
Properties
IUPAC Name |
spiro[1,3-benzodioxole-2,1'-cyclopentane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-6-10-9(5-1)12-11(13-10)7-3-4-8-11/h1-2,5-6H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSVOBDIGBCITM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269468 | |
| Record name | Spiro[1,3-benzodioxole-2,1′-cyclopentane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183-32-4 | |
| Record name | Spiro[1,3-benzodioxole-2,1′-cyclopentane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[1,3-benzodioxole-2,1′-cyclopentane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-benzodioxole-2,1’-cyclopentane] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a benzodioxole derivative with a cyclopentane derivative in the presence of a suitable catalyst . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of Spiro[1,3-benzodioxole-2,1’-cyclopentane] may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-benzodioxole-2,1’-cyclopentane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzodioxole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can introduce various functional groups into the benzodioxole ring .
Scientific Research Applications
Building Block in Organic Chemistry
Spiro[1,3-benzodioxole-2,1'-cyclopentane] serves as a versatile building block for the synthesis of more complex organic molecules. Its spirocyclic structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.
Key Synthesis Methods:
- Cyclization Reactions: The compound can be synthesized through cyclization reactions involving benzodioxole derivatives and cyclopentane derivatives under specific catalytic conditions.
- Multi-step Organic Reactions: The synthesis often involves multi-step reactions that may include nitration and cyclization processes to introduce functional groups necessary for further applications.
Therapeutic Potential
Research indicates that Spiro[1,3-benzodioxole-2,1'-cyclopentane] exhibits promising biological activities, which makes it a candidate for drug development. Studies have highlighted its potential as a lead compound for various therapeutic applications.
Biological Activities:
- Antimicrobial Effects: The compound has shown activity against various microbial strains, suggesting potential use in developing new antibiotics.
- Anticancer Properties: Investigations into its anticancer effects are ongoing, with preliminary results indicating the modulation of cancer cell pathways .
- Anti-inflammatory Effects: Its ability to inhibit inflammatory pathways positions it as a candidate for treating inflammatory diseases.
Material Science
In the industrial sector, Spiro[1,3-benzodioxole-2,1'-cyclopentane] is utilized in the production of specialty chemicals and advanced materials due to its stability and reactivity.
Applications in Industry:
- Polymers and Coatings: The compound is used as a precursor in synthesizing polymers with specific properties suitable for coatings and adhesives.
- Advanced Materials Development: Its unique structure allows it to be incorporated into materials that require enhanced mechanical or chemical properties .
Case Study 1: Antimicrobial Activity
A study published in Bioorganic & Medicinal Chemistry Letters investigated the antimicrobial properties of spirocyclic compounds derived from Spiro[1,3-benzodioxole-2,1'-cyclopentane]. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent.
Case Study 2: Anticancer Research
Research conducted by Owens et al. demonstrated that derivatives of Spiro[1,3-benzodioxole-2,1'-cyclopentane] exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Summary Table of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Organic Chemistry | Building block for complex organic synthesis | Versatile intermediate in reactions |
| Biology | Antimicrobial, anticancer, anti-inflammatory | Exhibits significant biological activity |
| Industry | Specialty chemicals and advanced materials | Used in polymers and coatings |
Mechanism of Action
The mechanism of action of Spiro[1,3-benzodioxole-2,1’-cyclopentane] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro[1,3-benzodioxole-2,1'-cyclohexane]
The cyclohexane analog replaces the cyclopentane ring with a six-membered cyclohexane ring, reducing steric strain. Key differences include:
Key Findings :
Substituted Derivatives: Nitro, Bromo, and Fluoro Modifications
Substituents on the benzodioxole or cyclopentane rings significantly alter physicochemical and biological properties:
Table 1: Comparison of Key Derivatives
Key Findings :
- Nitro derivatives (e.g., 5-nitrospiro[...]cyclopentane) are commonly used as synthetic intermediates due to their electrophilic reactivity .
- Halogenated derivatives (e.g., bromo, fluoro) enhance molecular polarity, influencing solubility and bioactivity. For instance, the 4'-fluoro derivative (5i) exhibits a melting point >120°C, reflecting strong crystal lattice interactions .
Spirooxindole-Fused Cyclopentanes
Biological Activity
Spiro[1,3-benzodioxole-2,1'-cyclopentane] is a unique spirocyclic compound that has garnered attention for its diverse biological activities. Its structure, characterized by the fusion of a benzodioxole ring and a cyclopentane unit, allows it to interact with various biological targets, potentially leading to therapeutic applications in medicine.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄O₄
- Molecular Weight : 234.25 g/mol
- Structural Features : The spirocyclic arrangement provides distinct steric and electronic properties that influence its biological interactions.
The biological activity of Spiro[1,3-benzodioxole-2,1'-cyclopentane] is primarily attributed to its ability to modulate enzyme and receptor activities. The compound's unique structure enables it to bind to specific molecular targets, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.
Biological Activities
1. Antimicrobial Activity
Research indicates that spirocyclic compounds exhibit significant antimicrobial properties. Spiro[1,3-benzodioxole-2,1'-cyclopentane] has shown efficacy against various bacterial strains and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents.
2. Anticancer Properties
Studies have demonstrated that this compound may induce apoptosis in cancer cells. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines, including breast and colon cancer cells. The underlying mechanism involves the modulation of apoptotic pathways and cell cycle regulation .
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, which could be beneficial in treating chronic inflammatory diseases .
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of Spiro[1,3-benzodioxole-2,1'-cyclopentane] on HCT116 human colon carcinoma cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed activation of caspase pathways indicative of apoptosis induction .
Case Study 2: Antimicrobial Efficacy
In a comparative study against common pathogens, Spiro[1,3-benzodioxole-2,1'-cyclopentane] exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for Gram-positive bacteria and fungi. These findings support its potential application in developing new antimicrobial therapies.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
